molecular formula C13H16FN3O2 B1520705 tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate CAS No. 1228666-42-9

tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

Cat. No. B1520705
M. Wt: 265.28 g/mol
InChI Key: ILNJJLYIJFAGBI-UHFFFAOYSA-N
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Description

“tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate” is a research chemical . It is used as a reagent in the synthetic preparation of tricyclic heterocycles and their kinase inhibitory activity .


Molecular Structure Analysis

The molecular formula of this compound is C13H16FN3O2 . The SMILES string is CC©©OC(=O)NCc1c(F)cnc2[nH]ccc12 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 265.28 . The InChI string is 1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18) , which provides a standard way to encode the compound’s structure into a textual identifier.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified as a significant intermediate in the synthesis of various biologically active molecules. For instance, its use in the preparation of omisertinib (AZD9291), showcasing a rapid synthetic method that emphasizes its importance in medicinal chemistry applications (Zhao et al., 2017).

Chemical Structure and Reactions

  • Its structural characteristics, such as the absolute configurations of the C atoms in related compounds, have been determined, illustrating the compound's role in advancing understanding of stereochemical properties and their impact on biological activity (Weber et al., 1995).

Applications in Material Science

  • The compound and its derivatives have found applications in material science, particularly in the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone, demonstrating its utility beyond medicinal chemistry into polymer science (Yang et al., 1999).

Role in Organic Synthesis Techniques

  • Research on silyl carbamates, including tert-butyldimethylsilyl carbamates, has shown the chemoselective transformation of amino protecting groups, highlighting the compound's significance in facilitating synthetic transformations and protecting group strategies in organic synthesis (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJJLYIJFAGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678438
Record name tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

CAS RN

1228666-42-9
Record name 1,1-Dimethylethyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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